molecular formula C6H10N2O B8674581 4-(methoxymethyl)-5-methyl-3H-imidazole

4-(methoxymethyl)-5-methyl-3H-imidazole

Cat. No.: B8674581
M. Wt: 126.16 g/mol
InChI Key: ZOHLKTFCEUOOOQ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-5-methyl-3H-imidazole is a substituted imidazole derivative characterized by a methoxymethyl (-CH2-O-CH3) group at position 4 and a methyl (-CH3) group at position 5 of the imidazole core.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

4-(methoxymethyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C6H10N2O/c1-5-6(3-9-2)8-4-7-5/h4H,3H2,1-2H3,(H,7,8)

InChI Key

ZOHLKTFCEUOOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 4-(methoxymethyl)-5-methyl-3H-imidazole with structurally related imidazole derivatives from the evidence:

Compound Name Substituents (Position) Key Functional Groups Melting Point (°C) Synthesis Method (Reference)
4-(Methoxymethyl)-5-methyl-3H-imidazole -CH2-O-CH3 (C4), -CH3 (C5) Methoxymethyl, Methyl N/A* Not reported in evidence**
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) 4-Methoxybenzyl (N1), indole (C3) Methoxybenzyl, Indole 159–160 Condensation of aldehyde, amine, TsMIC†
3-((5-(4-Methoxyphenyl)-1H-imidazol-1-yl)methyl)-1H-indole (112) 4-Methoxyphenyl (C5), indole (C3) Methoxyphenyl, Indole 152–153 Similar to above with p-methoxybenzaldehyde
4-(Hydroxymethyl)-3-(4-nitrobenzyl)-1H-imidazole-2-thione -CH2OH (C4), -CH2-C6H4-NO2 (C3), thione (C2) Hydroxymethyl, Nitrophenyl, Thione N/A Not explicitly described
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid Methyl (C5), isoxazole-carboxylic acid Methyl, Isoxazole, Carboxylic acid N/A Commercial synthesis (Hairui Chem)

No direct data available in evidence. *Hypothetically synthesized via condensation reactions (e.g., aldehyde + amine + TsMIC) . †TsMIC = p-Toluenesulfonylmethyl isocyanide.

Physicochemical Properties

  • Methoxymethyl vs. Hydroxymethyl : The methoxymethyl group in 4-(methoxymethyl)-5-methyl-3H-imidazole enhances lipophilicity compared to the hydroxymethyl analog (e.g., ), which may improve membrane permeability in biological systems .
  • Methoxybenzyl vs.
  • Methyl at C5 : The methyl group at position 5 may stabilize the imidazole ring through steric effects, similar to methyl-substituted analogs in and .

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